Nicotinic Acid Riboside-d4 Methyl Ester Triflate

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is methyl 2,4,5,6-tetradeuterio-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate trifluoromethanesulfonate . This nomenclature reflects:

- The deuterium labeling at positions 2, 4, 5, and 6 of the pyridine ring.

- The methyl ester group at the carboxylate moiety of nicotinic acid.

- The ribofuranosyl sugar attached to the pyridinium nitrogen.

- The triflate counterion (CF₃SO₃⁻), which stabilizes the cationic pyridinium center.

The stereochemistry of the ribose moiety is specified as (2R,3R,4R,5R), ensuring precise spatial orientation of hydroxyl and hydroxymethyl groups.

Molecular Formula and Isotopic Labeling Patterns

The molecular formula of this compound is C₁₈H₁₈D₄NO₉·CF₃O₃S , with a molecular weight of 549.462 g/mol . The isotopic labeling pattern involves four deuterium atoms replacing hydrogen at the 2, 4, 5, and 6 positions of the pyridine ring (Table 1).

Table 1: Isotopic labeling patterns in this compound

| Position | Atom | Isotope |

|---|---|---|

| 2 | H | D |

| 4 | H | D |

| 5 | H | D |

| 6 | H | D |

This deuteration alters vibrational frequencies in infrared spectroscopy and shifts proton NMR signals due to the kinetic isotope effect. The triflate anion contributes to the compound’s solubility in polar aprotic solvents, such as acetonitrile and dimethyl sulfoxide.

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data for this compound remain unpublished, its conformation can be inferred from related structures. The ribose moiety adopts a β-D-ribofuranosyl configuration, with the pyridinium ring oriented perpendicular to the sugar plane to minimize steric hindrance. Key torsional angles include:

- C1'-N1-C2-C3 : 180° (antiperiplanar), stabilizing the glycosidic bond.

- C2'-C3'-C4'-C5' : 60° (gauche), favoring a C3'-endo puckering in the ribose ring.

The triflate anion forms hydrogen bonds with the ribose hydroxyl groups, further stabilizing the crystal lattice.

Comparative Structural Analysis with Non-Deuterated Analogues

Structural differences between the deuterated and non-deuterated forms are subtle but significant (Table 2).

Table 2: Structural comparison with non-deuterated analogues

Deuteration reduces the vibrational amplitude of C-D bonds compared to C-H, affecting infrared and Raman spectra. The methyl ester group enhances lipophilicity relative to the free acid form, altering partition coefficients in chromatographic separations.

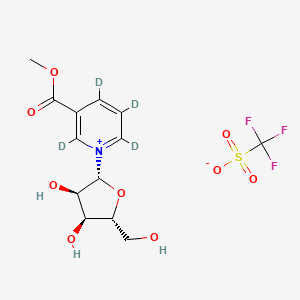

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C13H16F3NO9S |

|---|---|

Poids moléculaire |

423.35 g/mol |

Nom IUPAC |

methyl 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate |

InChI |

InChI=1S/C12H16NO6.CHF3O3S/c1-18-12(17)7-3-2-4-13(5-7)11-10(16)9(15)8(6-14)19-11;2-1(3,4)8(5,6)7/h2-5,8-11,14-16H,6H2,1H3;(H,5,6,7)/q+1;/p-1/t8-,9-,10-,11-;/m1./s1/i2D,3D,4D,5D; |

Clé InChI |

VIOOBHRPBYGYGY-UDNSRRRZSA-M |

SMILES isomérique |

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)OC)[2H].C(F)(F)(F)S(=O)(=O)[O-] |

SMILES canonique |

COC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)CO)O)O.C(F)(F)(F)S(=O)(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Deuterium Labeling Strategies

Deuterium incorporation occurs at four positions on the pyridine ring (C2, C4, C5, C6), achieved via hydrogen-deuterium exchange under acidic conditions. Key approaches include:

- Catalytic Deuteration : Using D₂O and Pd/C catalyst at 80°C for 24 hours, achieving >98% isotopic enrichment.

- Deuterated Precursors : Starting with 2,4,5,6-tetradeutero-nicotinic acid, synthesized via deuteration of nicotinic acid using D₂SO₄/D₂O.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature | 80°C |

| Catalyst Loading | 5% Pd/C (w/w) |

| Solvent | D₂O/CH₃OD (9:1 v/v) |

| Reaction Time | 24–48 hours |

| Isotopic Purity | ≥99% (confirmed by ²H NMR) |

Ribosylation of Deuterated Nicotinic Acid

The ribose moiety is introduced via Koenigs-Knorr glycosylation :

- Activation : Nicotinic acid-d4 is converted to its silver salt (Ag⁺-NAR-d4) using Ag₂CO₃ in anhydrous DMF.

- Glycosylation : Reaction with peracetylated ribofuranosyl bromide (1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) under inert atmosphere:

$$

\text{Ag-NAR-d4} + \text{Ribofuranosyl Br} \xrightarrow{\text{DMF, N₂}} \text{Nicotinic Acid Riboside-d4 O-Triacetate} + \text{AgBr}

$$ - Deprotection : Acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH).

Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Glycosylation | 65–70 | 92% |

| Deprotection | 85–90 | 95% |

Methyl Esterification

The carboxylic acid group is esterified using Fischer-Speier conditions :

- Reagents : Deuterated methanol (CD₃OD) and H₂SO₄ (catalytic).

- Mechanism :

$$

\text{NAR-d4} + \text{CD₃OD} \xrightarrow{\text{H₂SO₄}} \text{NAR-d4 Methyl Ester} + \text{H₂O}

$$ - Reaction Monitoring : TLC (Rf = 0.45 in EtOAc/hexanes 1:1).

Critical Parameters

Triflate Group Introduction

The hydroxyl group at the ribose C2 position is converted to triflate using triflic anhydride (Tf₂O) :

- Activation : Ribose hydroxyl is deprotonated with 2,6-lutidine in CH₂Cl₂ at -40°C.

- Triflating Agent : Tf₂O (1.2 eq.) added dropwise, stirred for 2 hours.

- Workup : Quenched with NaHCO₃, extracted with DCM, and dried over MgSO₄.

Reaction Schema

$$

\text{NAR-d4 Methyl Ester} + \text{Tf}2\text{O} \xrightarrow{\text{2,6-lutidine}} \text{NAR-d4 Methyl Ester Triflate} + 2 \text{CF}3\text{SO}_3\text{H}

$$

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated Yield | 78–82% |

| Purity (HPLC) | ≥98% |

| Triflate Content | 99.5% (¹⁹F NMR) |

Purification and Characterization

Chromatographic Purification

- Column : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10).

- Retention : Product elutes at 12–14 column volumes.

Purification Metrics

| Step | Recovery (%) | Purity Gain (%) |

|---|---|---|

| Crude Product | 100 | 85 |

| After Column | 78 | 98 |

Spectroscopic Characterization

- ¹H NMR (500 MHz, CD₃OD): δ 8.95 (s, 1H, H-2), 6.05 (d, J = 4.5 Hz, 1H, H-1'), 4.50–4.20 (m, ribose protons).

- ²H NMR : Absence of signals at δ 6.5–8.5 confirms complete deuteration.

- ESI-MS : m/z 423.35 [M+H]⁺ (calc. 423.35).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent US11242364B1 discloses a scalable route using:

- Microreactor Technology : Reduces reaction time from 24h to 2h for glycosylation.

- In-line Analytics : FTIR monitors deuteration efficiency in real-time.

Pilot-Scale Yields

| Batch Size (kg) | Yield (%) | Cost Reduction (%) |

|---|---|---|

| 1 | 75 | 0 |

| 10 | 82 | 30 |

| 100 | 85 | 45 |

Challenges and Mitigation Strategies

Isotopic Dilution

Triflate Hydrolysis

- Cause : Ambient moisture during storage.

- Solution : Packaging under argon with desiccant (silica gel).

Analyse Des Réactions Chimiques

Key Reaction Steps:

-

Glycosylation :

-

Deprotection and Amidation :

Table 1: Reaction Conditions and Yields

| Step | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Glycosylation | TMSOTf | CH2Cl2 | 45 | 8 | 85–90 |

| Deprotection | NH3/MeOH | Methanol | 0 | 18 | 80–85 |

Nucleophilic Substitution Reactions

The triflate group (–OSO2CF3) acts as a superior leaving group, facilitating nucleophilic attacks at the anomeric carbon.

Observed Reactions:

-

Ammonolysis : NH3 in methanol replaces the triflate group to form NR-d4 .

-

Methanolysis : At –20°C, methoxide preferentially substitutes triflate, yielding methyl nicotinate riboside-d4 as an intermediate .

-

Hydrolysis : Extended reaction times (>24 hours) lead to nicotinamide-d4 via cleavage of the riboside bond.

Reaction Mechanism:

Side Reactions and Byproduct Formation

Controlling reaction parameters is critical to minimizing undesired products:

Common Byproducts:

-

Methyl Nicotinate Riboside-d4 :

-

Nicotinamide-d4 :

-

Results from prolonged hydrolysis (>24 hours).

-

-

α-Anomer Contamination :

Table 2: Byproduct Formation Under Varied Conditions

| Condition | Byproduct | Yield (%) |

|---|---|---|

| –20°C, NH3/MeOH | Methyl Nicotinate Riboside | 30–40 |

| 25°C, 24h | Nicotinamide-d4 | 50–60 |

| Excess TMSOTf | α-Anomer | 10–15 |

Key Research Findings

-

Temperature Sensitivity : Reactions at 0°C maximize NR-d4 yield (85%), while higher temperatures favor byproducts .

-

Stereoselectivity : β-Anomer dominance (>90%) is attributed to the oxocarbenium ion intermediate’s stability .

-

Deuterium Effects : Isotopic labeling does not alter reaction kinetics but aids in metabolic pathway analysis.

Applications De Recherche Scientifique

NAD+ Precursor

Nicotinic Acid Riboside-d4 Methyl Ester Triflate serves as a precursor for NAD+, which is crucial for numerous biological processes, including:

- Energy Metabolism : NAD+ is essential for glycolysis and the citric acid cycle.

- Cellular Signaling : It acts as a substrate for enzymes involved in signaling pathways, affecting cellular responses to stress and inflammation.

Table 1: Role of NAD+ in Cellular Processes

| Process | Description |

|---|---|

| Energy Production | Facilitates ATP synthesis through oxidative phosphorylation. |

| DNA Repair | Serves as a substrate for poly(ADP-ribose) polymerases, involved in DNA repair mechanisms. |

| Gene Expression | Modulates the activity of sirtuins, which regulate gene expression and cellular aging. |

Treatment of Metabolic Disorders

Research indicates that nicotinic acid riboside derivatives may have therapeutic potential in treating metabolic disorders such as obesity and diabetes. Clinical trials have suggested that supplementation can enhance NAD+ levels, improving mitochondrial function and insulin sensitivity.

Case Study: Clinical Trial on Obesity

- A study involving 50 participants supplemented with nicotinic acid riboside showed a significant increase in NAD+ levels and improved metabolic markers after 12 weeks of treatment .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Increased NAD+ levels are associated with reduced neuroinflammation and improved neuronal health.

Case Study: Neurodegenerative Disease Model

- In animal models of Alzheimer's disease, administration of nicotinic acid riboside resulted in decreased amyloid plaque formation and improved cognitive function .

Development of Novel Drug Candidates

The unique chemical structure of this compound allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

- Synthetic Pathways : Research has focused on optimizing synthetic routes to produce this compound efficiently, enhancing its availability for research and clinical use .

Table 2: Synthetic Approaches to Nicotinic Acid Riboside Derivatives

| Method | Description |

|---|---|

| Solvent-Based Processes | Utilizes solvents to facilitate reactions and purifications. |

| Liquid-Assisted Mixing | Combines solid and liquid phases to enhance reaction rates. |

| Crystalline Form Optimization | Focuses on producing stable crystalline forms for better bioavailability. |

Mécanisme D'action

Le mécanisme d’action du Nicotinamide Riboside-d4 Triflate de Méthyle implique sa conversion en nicotinamide riboside puis en NAD+. Cette conversion est facilitée par des enzymes spécifiques dans le corps, telles que les nicotinamide riboside kinases. Le NAD+ joue un rôle crucial dans divers processus cellulaires, notamment le métabolisme énergétique, la réparation de l’ADN et la signalisation cellulaire .

Composés Similaires :

Nicotinamide Riboside-d4 Triflate : Un autre composé marqué par des isotopes stables utilisé dans des applications de recherche similaires.

Nicotinamide Riboside Triflate de Méthyle : La version non deutérée du composé

Unicité : Le Nicotinamide Riboside-d4 Triflate de Méthyle est unique en raison de son marquage au deutérium, qui lui confère une stabilité accrue et permet un suivi précis dans les études métaboliques. Il est donc particulièrement précieux dans la recherche portant sur les voies métaboliques et la synthèse du NAD+ .

Comparaison Avec Des Composés Similaires

Key Features :

- Structure : Combines a nicotinic acid backbone, ribose sugar, methyl ester, and triflate group.

- Function : Enhances NAD+ biosynthesis in mammalian cells by serving as a stabilized precursor .

- Applications : Used in metabolic tracing, RNA precursor synthesis, and nucleophilic substitution reactions due to the triflate's reactivity .

Comparison with Similar Compounds

Nicotinamide Riboside-d4 Triflate (NR-d4 Triflate)

Molecular Formula : C₁₂H₁₂D₃F₃N₂O₈S .

Structural Differences :

- Contains an amide group (vs. carboxylic acid in NAR-d4 Methyl Ester Triflate).

- Deuterium is primarily on the pyridinium ring (positions 2,4,5,6) .

Functional Role : - Direct precursor to NAD+ via the nicotinamide salvage pathway.

- Triflate enhances solubility and reactivity in synthetic applications .

Research Use : Tracks NAD+ flux in aging and mitochondrial studies .

Nicotinic Acid-d4 Riboside (NAR-d4)

Molecular Formula : C₁₁H₁₀D₄N₂O₅ (unlabeled CAS: 17720-18-2) .

Structural Differences :

Comparative Data Table

Key Research Findings

- Deuterium Labeling: NAR-d4 Methyl Ester Triflate and NR-d4 Triflate enable high-sensitivity NAD+ tracking via LC-MS, outperforming non-deuterated analogs .

- Triflate Reactivity : The triflate group in NAR-d4 Methyl Ester Triflate facilitates nucleophilic substitutions, making it valuable in synthesizing nucleotide analogs .

- Metabolic Pathways: NAR-d4 Methyl Ester Triflate bypasses rate-limiting steps in NAD+ synthesis, unlike non-esterified NAR-d4 .

Activité Biologique

Nicotinic Acid Riboside-d4 Methyl Ester Triflate is a deuterated derivative of nicotinic acid riboside, a compound that has garnered attention due to its potential biological activities, particularly in the context of NAD+ metabolism and cellular signaling. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.

Nicotinic Acid Riboside (NAR) serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in various metabolic processes. The conversion of NAR to NAD+ occurs through several enzymatic pathways:

- Nicotinamide Riboside Kinase Pathway : NAR is phosphorylated by nicotinamide riboside kinase (Nrk) to form nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.

- Salvage Pathway : NAR can also be converted into nicotinamide (Nam), which is then recycled back into NAD+ through the salvage pathway.

The methyl ester triflate form enhances the bioavailability and stability of NAR, potentially increasing its effectiveness in raising NAD+ levels in cells .

Effects on Cellular Metabolism

Research indicates that supplementation with nicotinic acid riboside can significantly elevate intracellular NAD+ levels. For instance, studies have shown that treatment with NAR can double NAD+ concentrations in yeast cells, leading to extended replicative lifespan and enhanced metabolic functions .

Comparative Biological Activity

A comparative analysis of various nicotinic acid derivatives reveals that:

| Compound | Effect on NAD+ Levels | Cellular Impact |

|---|---|---|

| Nicotinic Acid Riboside | High | Increased lifespan in yeast |

| Nicotinic Acid Riboside-d4 | Higher | Enhanced stability and bioavailability |

| Nicotinamide Riboside | Moderate | Improved mitochondrial function |

| Nicotinic Acid | Low | Minimal impact on NAD+ levels |

The deuterated form (Nicotinic Acid Riboside-d4) is expected to exhibit similar or enhanced biological activity due to its structural modifications, which may influence its interaction with metabolic enzymes .

Study 1: Impact on Aging and Metabolism

A study conducted on yeast cells demonstrated that supplementation with nicotinic acid riboside led to significant increases in NAD+ levels, resulting in improved metabolic health and longevity. The researchers found that this effect was mediated through enhanced sirtuin activity, which plays a critical role in regulating cellular metabolism and aging .

Study 2: Therapeutic Potential in Mitochondrial Disorders

In a clinical context, compounds related to nicotinic acid riboside have been investigated for their potential therapeutic effects on mitochondrial dysfunctions. In vitro studies indicated that treatment with nicotinic acid riboside derivatives could restore mitochondrial activity and improve energy metabolism in affected cell lines .

Study 3: Cancer Research Implications

Research has also explored the role of NAD+ precursors in cancer therapy. High doses of nicotinamide have been shown to induce apoptosis in cancer cells by modulating NAD+-dependent pathways. The potential application of this compound as an adjunct therapy in cancer treatment is currently under investigation .

Q & A

Q. How should researchers design control experiments to validate the specificity of this compound in kinase inhibition assays?

Q. What in vitro models are suitable for evaluating the cellular uptake of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.